REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([OH:16])([CH2:14][NH2:15])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:24](Cl)(Cl)=[O:25].C1(C)C=CC=CC=1>C(#N)C.C(OCC)(=O)C>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]2([O:16][C:24](=[O:25])[NH:15][CH2:14]2)[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(CN)O
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
phosgene toluene
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl.C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temp. for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
WASH
|
Details
|
This solution was washed with water (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried (anhyd. sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
the title compound collected by filtration as a white solid, mp: 159-161° C.
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2(CNC(O2)=O)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |